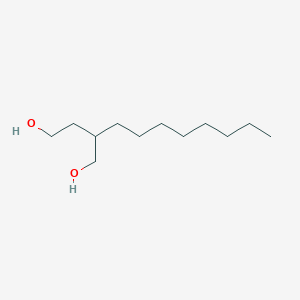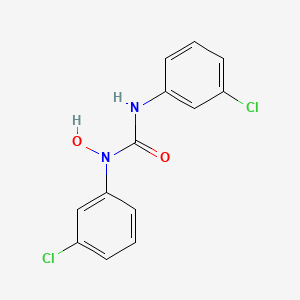
1,3-Bis(3-chlorophenyl)-1-hydroxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-chlorophenyl)-1-hydroxyurea is an organic compound with the molecular formula C13H10Cl2N2O2 It is characterized by the presence of two 3-chlorophenyl groups attached to a hydroxyurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chlorophenyl)-1-hydroxyurea typically involves the reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate. This intermediate is then reacted with hydroxylamine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the use of hazardous chemicals like phosgene.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-chlorophenyl)-1-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,3-Bis(3-chlorophenyl)-1-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-chlorophenyl)-1-hydroxyurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-1-hydroxyurea
- 1,3-Bis(2-chlorophenyl)-1-hydroxyurea
- 1,3-Bis(3-bromophenyl)-1-hydroxyurea
Uniqueness
1,3-Bis(3-chlorophenyl)-1-hydroxyurea is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H10Cl2N2O2 |
|---|---|
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
1,3-bis(3-chlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-1-5-11(7-9)16-13(18)17(19)12-6-2-4-10(15)8-12/h1-8,19H,(H,16,18) |
Clave InChI |
KVFAYTGJEICMCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)N(C2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
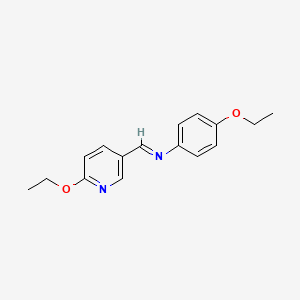

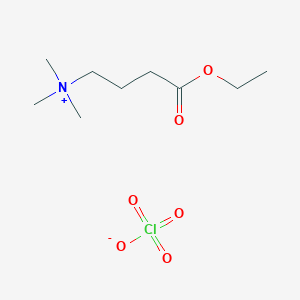
![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)
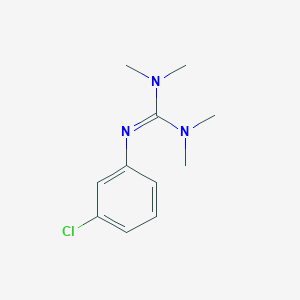
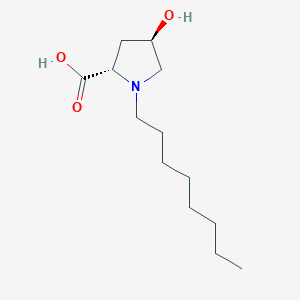
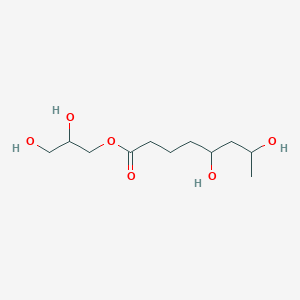
![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
